molecular formula C20H18O4S B4912439 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one

3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one

Cat. No.: B4912439
M. Wt: 354.4 g/mol
InChI Key: WNOJVSHIAHKUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one is an organic compound that features a furan ring, a sulfonyl group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Formation of the phenylpropanone backbone: This can be achieved through Friedel-Crafts acylation reactions using appropriate acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylpropanone backbone.

    Reduction: Reduction reactions could target the carbonyl group in the phenylpropanone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Biological Studies: Could be used in studies involving enzyme interactions or metabolic pathways.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: As an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The sulfonyl group could play a key role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-3-(phenyl)sulfonyl-1-phenylpropan-1-one: Lacks the 4-methyl group on the phenyl ring.

    3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-propan-1-one: Lacks the phenyl group on the propanone backbone.

Uniqueness

The presence of both the furan ring and the sulfonyl group, along with the specific substitution pattern, makes 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one unique. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4S/c1-15-9-11-17(12-10-15)25(22,23)20(19-8-5-13-24-19)14-18(21)16-6-3-2-4-7-16/h2-13,20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOJVSHIAHKUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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